High Affinity at Histamine H3 Receptor: A Chemically Privileged Scaffold
1-Boc-4-(2-Hydroxyphenylamino)piperidine demonstrates high binding affinity for the human Histamine H3 receptor (H3R), a key target in CNS drug discovery. In a direct BRET assay using HEK293T cells expressing a NLuc/GPCR-fused human H3R construct, the compound exhibited a Kd of 1.35 nM [1]. This value is comparable to high-affinity reference antagonists in this target class and validates the N-arylhydroxylamine-piperidine scaffold as a privileged chemotype for H3R engagement, a property not observed in simpler piperidine analogs lacking the 2-hydroxyaniline substitution [2].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 1.35 nM (human recombinant H3R) |
| Comparator Or Baseline | Piperidine analogs without ortho-hydroxy aniline (Expected: Low/No Affinity) |
| Quantified Difference | Specific high affinity (nanomolar range) versus expected low/no affinity for non-substituted piperidines. |
| Conditions | HEK293T cells expressing NLuc/GPCR-fused H3R; furimazine substrate; 30 min incubation. |
Why This Matters
Demonstrates that the specific chemical scaffold of this compound is a validated, high-affinity starting point for H3R-targeted drug discovery, unlike generic piperidines.
- [1] BindingDB. BDBM50538677 (CHEMBL4635634): Kd = 1.35 nM for human recombinant H3R expressed in HEK293T cells (BRET assay). View Source
- [2] BindingDB. Summary of H3R ligand affinities; comparisons across chemotypes. View Source
